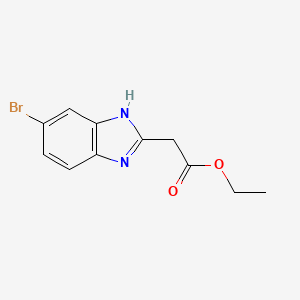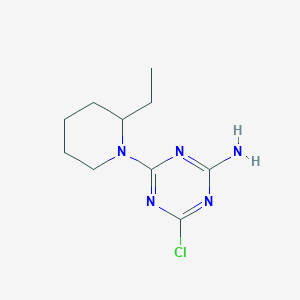![molecular formula C10H10N2 B1454213 2-シクロプロピル-1H-ピロロ[2,3-b]ピリジン CAS No. 1014613-50-3](/img/structure/B1454213.png)
2-シクロプロピル-1H-ピロロ[2,3-b]ピリジン
概要
説明
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular formula of 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is C10H10N2 . The InChI code is 1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines, including 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .科学的研究の応用
医学
2-シクロプロピル-1H-ピロロ[2,3-b]ピリジンは、その構造特性により、医薬品化学において可能性を秘めています。 薬理活性を持つ化合物の前駆体として役立つ可能性があります 。 その誘導体は、高血糖症や関連する疾患の治療における有効性について調べることができ 。
農業
農業分野では、この化合物は新しい農薬の合成に利用できます。 その機能化により、新しい殺虫剤または植物成長調整剤の開発につながる可能性があります 。
材料科学
この化合物の堅牢な構造により、先進材料を作成するための候補となります。 有機半導体の設計や、複雑なポリマーの構成要素として使用できます 。
化学合成
2-シクロプロピル-1H-ピロロ[2,3-b]ピリジンは、合成化学において、中間体として価値があります。 新しい化学物質の開発に不可欠な、さまざまなヘテロ環式化合物を合成するために使用できます 。
薬理学
この化合物の誘導体は、特に特定の生物学的経路を標的とする薬物の開発において、薬理学的研究で有望な結果を示しています。 これらの経路の調節が有益な病気の治療におけるブレークスルーにつながる可能性があります 。
生化学
生化学では、2-シクロプロピル-1H-ピロロ[2,3-b]ピリジンは、酵素-基質相互作用の研究や、複雑な生物学的プロセスを理解するのに役立つ生化学プローブの開発のための足場として使用できます 。
環境科学
環境科学における直接的な用途は十分に文書化されていませんが、この化合物は環境に優しい農薬の作成に潜在的に使用できるため、環境の持続可能性に間接的な利益をもたらす可能性があります 。
分析化学
この化合物は、新しい分析方法または試薬の開発に、分析化学で使用できます。 そのユニークな構造は、特定の分析物の検出において特異性を提供する可能性があります 。
作用機序
While the specific mechanism of action for 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is not mentioned in the search results, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Safety and Hazards
The safety information available indicates that 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCGNRPAICJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678019 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1014613-50-3 | |
| Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)